2-methyl-N-(4-(piperidin-1-yl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
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Overview
Description
2-METHYL-N-[4-(PIPERIDIN-1-YL)PHENYL]-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE is a complex organic compound featuring a piperidine moiety, which is a six-membered heterocyclic ring containing nitrogen. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-[4-(PIPERIDIN-1-YL)PHENYL]-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of a piperidine derivative, followed by its reaction with a phenyl-substituted pyrimidine compound. Catalysts such as sodium hydroxide or ethoxide are often used to facilitate these reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-[4-(PIPERIDIN-1-YL)PHENYL]-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include sodium hydroxide, ethoxide, potassium permanganate, hydrogen peroxide, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-METHYL-N-[4-(PIPERIDIN-1-YL)PHENYL]-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anticancer, antiviral, and antimicrobial activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHYL-N-[4-(PIPERIDIN-1-YL)PHENYL]-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: These compounds share the piperidine moiety and exhibit similar pharmacological activities.
Pyrimidine Derivatives: Compounds with a pyrimidine ring structure, often used in medicinal chemistry.
Uniqueness
What sets 2-METHYL-N-[4-(PIPERIDIN-1-YL)PHENYL]-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE apart is its unique combination of piperidine and pyrimidine moieties, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C19H24N4 |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-methyl-N-(4-piperidin-1-ylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H24N4/c1-14-20-18-7-5-6-17(18)19(21-14)22-15-8-10-16(11-9-15)23-12-3-2-4-13-23/h8-11H,2-7,12-13H2,1H3,(H,20,21,22) |
InChI Key |
FWYZUONGDYPPGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)NC3=CC=C(C=C3)N4CCCCC4 |
Origin of Product |
United States |
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